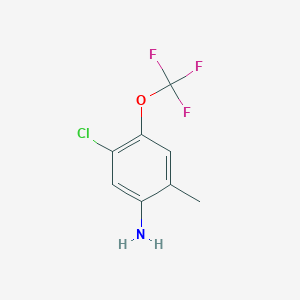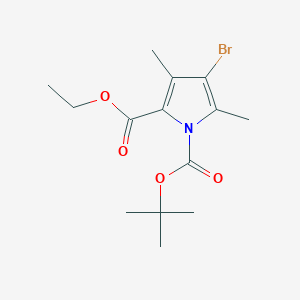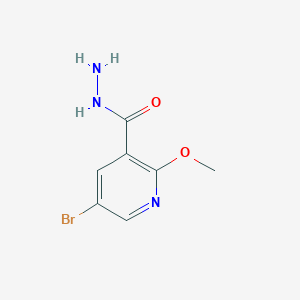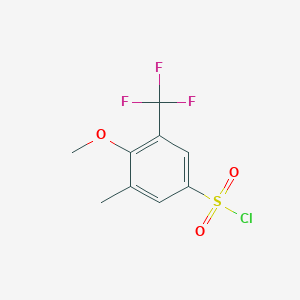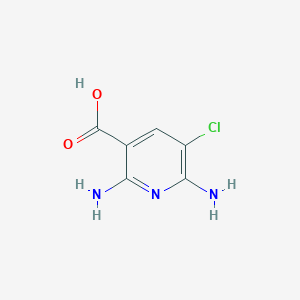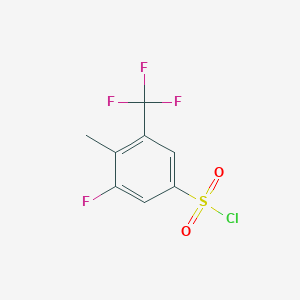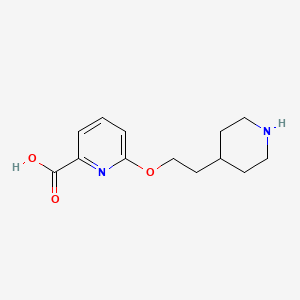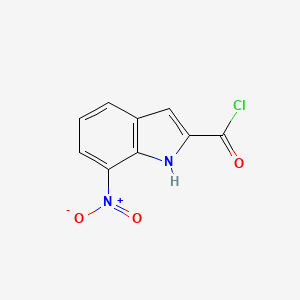
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine
Overview
Description
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine is an organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a 3-fluoro-4-nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline.
Diazotization and Sandmeyer Reaction: 3-fluoro-4-nitroaniline is then diazotized and subjected to a Sandmeyer reaction to introduce the pyridine ring, forming 5-(3-fluoro-4-nitrophenyl)pyridine.
Methoxylation: Finally, the compound undergoes methoxylation at the 2-position of the pyridine ring to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-(3-Fluoro-4-aminophenyl)-2-methoxypyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-(3-Fluoro-4-nitrophenyl)-2-formylpyridine or 5-(3-Fluoro-4-nitrophenyl)-2-carboxypyridine.
Scientific Research Applications
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Radiopharmaceuticals: The fluorine atom in the compound can be replaced with radioactive isotopes for use in medical imaging techniques such as positron emission tomography (PET).
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Material Science: The electronic properties of the compound can influence the behavior of materials in which it is incorporated, such as enhancing conductivity or altering optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitrophenol: Similar in structure but lacks the pyridine ring and methoxy group.
3-Fluoro-4-nitroaniline: Similar in structure but lacks the pyridine ring and methoxy group.
5-(3-Fluoro-4-nitrophenyl)pyridine: Similar but lacks the methoxy group.
Uniqueness
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine is unique due to the presence of both the methoxy group and the pyridine ring, which can influence its reactivity and applications
Properties
IUPAC Name |
5-(3-fluoro-4-nitrophenyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-12-5-3-9(7-14-12)8-2-4-11(15(16)17)10(13)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDGPBPSKWLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


